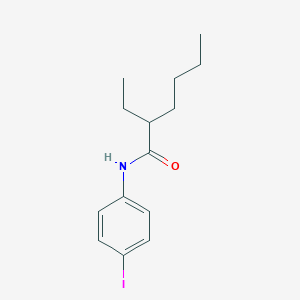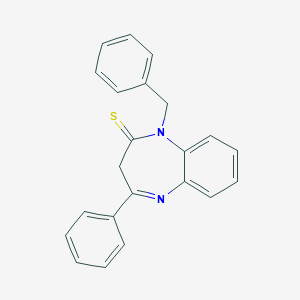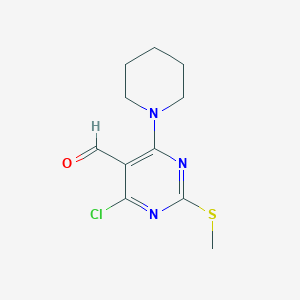
2-ethyl-N-(4-iodophenyl)hexanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-ethyl-N-(4-iodophenyl)hexanamide, also known as RWJ-51204, is a synthetic compound that has been studied for its potential applications in scientific research. This compound has been found to have a variety of biochemical and physiological effects, making it a promising candidate for further investigation.
Mécanisme D'action
The mechanism of action of 2-ethyl-N-(4-iodophenyl)hexanamide involves its ability to selectively inhibit the activity of certain proteins in the body. Specifically, this compound has been found to inhibit the activity of PDE4, which is involved in the regulation of inflammatory responses. By inhibiting this protein, 2-ethyl-N-(4-iodophenyl)hexanamide may be able to reduce inflammation in the body.
Biochemical and Physiological Effects:
2-ethyl-N-(4-iodophenyl)hexanamide has been found to have a variety of biochemical and physiological effects. For example, this compound has been shown to reduce inflammation in animal models of inflammatory diseases. Additionally, 2-ethyl-N-(4-iodophenyl)hexanamide has been found to have analgesic effects, meaning it may be able to reduce pain in the body.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-ethyl-N-(4-iodophenyl)hexanamide in lab experiments is its selectivity for certain proteins in the body. This allows researchers to study the function of these proteins in a more targeted way. However, one limitation of using this compound is its potential toxicity. Like many synthetic compounds, 2-ethyl-N-(4-iodophenyl)hexanamide may have adverse effects on the body if used in high concentrations or for prolonged periods of time.
Orientations Futures
There are several potential future directions for research on 2-ethyl-N-(4-iodophenyl)hexanamide. One area of interest is its potential use as a treatment for inflammatory diseases, such as arthritis and asthma. Additionally, this compound may have applications in the field of pain management, as it has been found to have analgesic effects. Further research is needed to fully understand the potential applications of 2-ethyl-N-(4-iodophenyl)hexanamide in scientific research.
Méthodes De Synthèse
The synthesis of 2-ethyl-N-(4-iodophenyl)hexanamide involves several steps. First, 4-iodoaniline is reacted with 2-ethylhexanoyl chloride to form 2-ethyl-N-(4-iodophenyl)hexanamide. This compound can then be purified and characterized using various analytical techniques, such as NMR spectroscopy and mass spectrometry.
Applications De Recherche Scientifique
2-ethyl-N-(4-iodophenyl)hexanamide has been studied for its potential applications in scientific research. One area of interest is its use as a tool for studying the function of certain proteins in the body. For example, this compound has been used to selectively inhibit the activity of a protein called PDE4, which is involved in the regulation of inflammatory responses.
Propriétés
Formule moléculaire |
C14H20INO |
|---|---|
Poids moléculaire |
345.22 g/mol |
Nom IUPAC |
2-ethyl-N-(4-iodophenyl)hexanamide |
InChI |
InChI=1S/C14H20INO/c1-3-5-6-11(4-2)14(17)16-13-9-7-12(15)8-10-13/h7-11H,3-6H2,1-2H3,(H,16,17) |
Clé InChI |
PEUOCYJGTOJYMW-UHFFFAOYSA-N |
SMILES |
CCCCC(CC)C(=O)NC1=CC=C(C=C1)I |
SMILES canonique |
CCCCC(CC)C(=O)NC1=CC=C(C=C1)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(5,7-dimethyl-4-oxo-4H-chromen-3-yl)methylene]-1H-indene-1,3(2H)-dione](/img/structure/B289612.png)
![6-acetyl-1,4-dimethyl-4H,5H,6H-[1,3]thiazolo[3,2-a][1,5]benzodiazepin-11-ium](/img/structure/B289614.png)
![4,6-dimethyl-4H,5H,6H-[1,3]thiazolo[3,2-a][1,5]benzodiazepin-11-ium](/img/structure/B289615.png)
![4-methyl-N-phenyl-4,5-dihydro-[1,3]thiazolo[2,3-d][1,5]benzodiazepin-11-ium-6-carboxamide](/img/structure/B289617.png)
![6-formyl-4-methyl-4H,5H,6H-[1,3]thiazolo[3,2-a][1,5]benzodiazepin-11-ium](/img/structure/B289620.png)
![4,5-Dihydrothiazolo[2,3-d][1,5]benzodiazepin-11-ium-6-carboxaldehyde](/img/structure/B289621.png)







